4'-吗啉基苯乙酮

描述

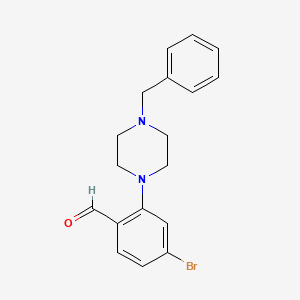

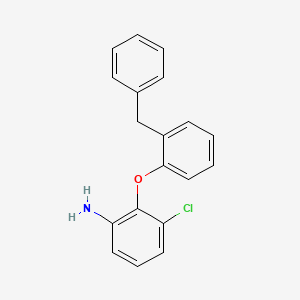

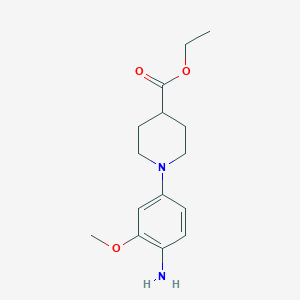

4'-Morpholinoacetophenone is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of an acetophenone group attached to the morpholine ring. Morpholine derivatives are known for their wide range of applications, including their use as intermediates in pharmaceuticals, agrochemicals, and as solvents or corrosion inhibitors .

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 4'-Morpholinoacetophenone, has been explored through various methods. A four-step synthesis process starting from enantiomerically pure amino alcohols has been described, which involves a Pd-catalyzed carboamination reaction to produce cis-3,5-disubstituted morpholines . Another approach involves the Willgerodt-Kindler reaction of acetophenone, which unexpectedly led to the formation of 4-(benzoylthiocarbonyl)morpholine . Additionally, microwave-assisted synthesis has been employed to create mono- and disubstituted derivatives of 4-hydroxyacetophenone via a Mannich reaction, which is a non-catalyzed, environmentally friendly method .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various analytical techniques. For instance, the structure of 4-(benzoylthiocarbonyl)morpholine was confirmed by IR, 1H NMR spectra, and X-ray diffraction analysis . Similarly, the structure of certain 4-hydroxyacetophenone derivatives was determined by single-crystal X-ray crystallography, revealing that the morpholine fragment adopts a chair conformation with strong intramolecular hydrogen bonding .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. Electrochemical synthesis has been used to produce 4-morpholino-2-(arylsulfonyl)benzenamines through the electrochemical oxidation of 4-morpholinoaniline, which involves a Michael type addition reaction . Other synthetic routes include the reaction of bromobenzene with 2-aminoethanol, followed by cyclization, nitration, and reduction to yield key intermediates like 4-(4-aminophenyl)-3-morpholinone 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can affect the compound's boiling point, solubility, and stability . The electrochemical properties of these compounds have been studied through voltammetric data, which provide insights into their redox behavior and potential biological significance . Additionally, the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines has been characterized by melting point, elemental analysis, and spectroscopic data, indicating the diverse physicochemical characteristics of morpholine derivatives .

科学研究应用

1. 化学合成和反应

4'-吗啉基苯乙酮(MAPT)一直是化学合成和反应中备受关注的课题。例如,它参与了苯乙酮的 Willgerodt-Kindler 反应,导致意外形成了 4-(苯甲酰硫代羰基)吗啉,该产物已通过红外光谱、1H NMR 光谱和 X 射线衍射分析得到证实 (Liu 等,2006)。此外,MAPT 及其镍(II) 和铜(II) 配合物已被合成、表征,并研究了它们的电化学行为,证明了以金属为中心的还原过程 (Bingol 等,2007)。

2. 衍生物和配合物的合成

该分子可用作合成各种衍生物和配合物的前体。为 4-羟基苯乙酮衍生物的曼尼希碱开发了一种高效的微波辅助合成路线,为它们的合成提供了一种环境友好的方法 (Aljohani 等,2019)。此外,合成了衍生自 4'-吗啉基苯乙酮的氟代查耳酮,并评估了它们对各种细胞系的抗增殖活性,显示出显着的抗癌活性 (Aktar 等,2017)。

3. 药学和药物开发

该化合物用于药物化学中开发潜在的治疗剂。合成了新型 4-(4-吗啉基苯基)-6-芳基嘧啶-2-胺,据报道一些衍生物具有抗炎、抗菌和中枢神经系统活性 (Thanusu 等,2010)。此外,合成了新型吗啉共轭苯甲酮类似物,并评估了它们对抗肿瘤发展的拮抗作用,在体外显示出显着的抗增殖活性 (Al-Ghorbani 等,2017)。

4. 成像和诊断应用

4'-吗啉基苯乙酮衍生物已用于成像研究。例如,合成了荧光组蛋白去乙酰化酶 (HDAC) 抑制剂用于细胞成像,证明了快速的细胞摄取,并为修饰用于细胞内研究的底物提供了一种合理的方法 (Fleming 等,2015)。

安全和危害

4’-Morpholinoacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

作用机制

Target of Action

It has been reported that this compound assists in the transfer of heavy metal ions like cd2+ by interfacial complexation .

Mode of Action

The compound interacts with its targets through a process called interfacial complexation. This process involves the formation of a complex at the interface between two immiscible electrolyte solutions (ITIES). The compound, 4’-Morpholinoacetophenone, acts as a ligand in the organic phase and assists in the transfer of metal ions across the interface .

Biochemical Pathways

The compound’s role in assisting the transfer of heavy metal ions suggests that it may influence pathways involving these ions .

Pharmacokinetics

Its molecular weight of 20526 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The primary result of the action of 4’-Morpholinoacetophenone is the facilitated transfer of heavy metal ions across the interface of two immiscible electrolyte solutions. This could potentially be used in applications such as ion-selective electrodes, amperometric sensors, electrochemical extraction, catalysis, and solar energy conversion .

属性

IUPAC Name |

1-(4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWEDMTPCAESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192967 | |

| Record name | Acetophenone, 4'-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39910-98-0 | |

| Record name | 4′-Morpholinoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39910-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039910980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ32JDU2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities of 4'-Morpholinoacetophenone?

A1: 4'-Morpholinoacetophenone and its derivatives have shown promising anti-inflammatory and anti-allergic properties. Studies have demonstrated their ability to inhibit histamine-induced vascular permeability [], reduce carrageenan-induced paw edema [], and suppress the anaphylactic reaction to ovalbumin in mice [].

Q2: How does 4'-Morpholinoacetophenone exert its anti-inflammatory effects?

A2: Research suggests that 4'-Morpholinoacetophenone acts, at least partially, by inhibiting cyclooxygenase-1 (COX-1) activity [, ]. This enzyme plays a key role in the production of prostaglandins, which are mediators of inflammation. Interestingly, O-acylation of the oxime group in 4'-Morpholinoacetophenone appears to decrease its inhibitory effect on COX-1 [].

Q3: Are there any studies on 4'-Morpholinoacetophenone's potential as a monoamine oxidase-B (MAO-B) inhibitor?

A3: Yes, a study investigated a derivative of 4'-Morpholinoacetophenone, namely 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10), for its MAO-B inhibitory activity [, ]. MO10 demonstrated potent and selective inhibition of MAO-B, with an IC50 value comparable to the reference drug lazabemide [, ].

Q4: What is the mechanism of action for MO10's MAO-B inhibitory activity?

A4: Kinetic studies have shown that MO10 acts as a competitive inhibitor of MAO-B [, ]. Molecular docking simulations suggest that MO10 interacts with the active site of MAO-B, specifically within the aromatic cage formed by tyrosine residues (Y435, Y398) and the flavin adenine dinucleotide (FAD) cofactor [, ].

Q5: What is the structural characterization of 4'-Morpholinoacetophenone?

A5: While specific spectroscopic data isn't provided in the abstracts, 4'-Morpholinoacetophenone can be characterized using techniques like FT-IR, 1H NMR, and 13C NMR [, ]. Its molecular formula is C12H15NO2, and its molecular weight is 205.25 g/mol.

Q6: How does the structure of 4'-Morpholinoacetophenone relate to its biological activity?

A6: Structural modifications to 4'-Morpholinoacetophenone, such as O-acylation or the introduction of extended conjugation as in MO10, can significantly impact its biological activity, potency, and selectivity towards specific targets like COX-1 or MAO-B [, , ].

Q7: Has 4'-Morpholinoacetophenone been investigated for its metal-chelating properties?

A7: Yes, research indicates that 4'-Morpholinoacetophenone can act as a ligand in the formation of metal complexes. Studies have explored its interactions with cadmium ions (Cd2+) [] and its ability to form complexes with copper (II) and nickel (II) ions [].

Q8: What analytical methods have been employed to study 4'-Morpholinoacetophenone and its derivatives?

A8: Researchers have utilized various analytical techniques, including cyclic voltammetry to investigate interfacial complexation with metals [], spectroscopic methods like FT-IR and NMR for structural characterization [, , ], and molecular docking simulations to understand interactions with enzyme active sites [, ].

Q9: Are there any known concerns regarding the toxicity of 4'-Morpholinoacetophenone?

A9: While one study showed that the MO10 derivative displayed low toxicity in VERO cells [], more comprehensive toxicological data for 4'-Morpholinoacetophenone and its derivatives are needed to fully evaluate their safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)